2-propen-1-one, 1-(2-chlorophenyl)-3-(dimethylamino)-, (2E)-, hydrochloride
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Overview
Description
2-propen-1-one, 1-(2-chlorophenyl)-3-(dimethylamino)-, (2E)-, hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a propenone group, a chlorophenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propen-1-one, 1-(2-chlorophenyl)-3-(dimethylamino)-, (2E)-, hydrochloride typically involves the following steps:
Formation of the Propenone Group: This can be achieved through the aldol condensation of acetone with an appropriate aldehyde.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom in the propenone group with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Addition of the Dimethylamino Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme mechanisms or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or serve as a lead compound for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 2-propen-1-one, 1-(2-chlorophenyl)-3-(dimethylamino)-, (2E)-, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-propen-1-one, 1-(2-bromophenyl)-3-(dimethylamino)-, (2E)-, hydrochloride
- 2-propen-1-one, 1-(2-fluorophenyl)-3-(dimethylamino)-, (2E)-, hydrochloride
- 2-propen-1-one, 1-(2-methylphenyl)-3-(dimethylamino)-, (2E)-, hydrochloride
Uniqueness
Compared to similar compounds, 2-propen-1-one, 1-(2-chlorophenyl)-3-(dimethylamino)-, (2E)-, hydrochloride is unique due to the presence of the chlorophenyl group. This group imparts specific chemical properties, such as increased reactivity and potential biological activity, making the compound valuable for various applications.
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO.ClH/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12;/h3-8H,1-2H3;1H/b8-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZZHJZJZDUBH-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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